molecular formula C8H11N3O2 B13174604 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B13174604
M. Wt: 181.19 g/mol
InChI Key: SHUWTJHKFQLZSG-UHFFFAOYSA-N
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Description

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carboxyl group at position 5, an ethyl substituent at position 4, and a methylamino group at position 2. Pyrimidine scaffolds are fundamental in nucleic acid chemistry and pharmaceuticals, often serving as precursors for bioactive molecules . This compound is structurally related to intermediates used in synthesizing kinase inhibitors and agrochemicals, as suggested by its functional group arrangement .

  • Amidation reactions of pyrimidine-5-carboxylic acids with amines .
  • Substitution reactions at the C2 position, such as chemoselective displacement of sulfinyl groups with amines .
  • Hydrolysis of ester derivatives (e.g., ethyl esters) to yield carboxylic acids .

The ethyl and methylamino groups likely enhance lipophilicity and hydrogen-bonding capacity, influencing its pharmacokinetic properties and biological interactions .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-ethyl-2-(methylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-3-6-5(7(12)13)4-10-8(9-2)11-6/h4H,3H2,1-2H3,(H,12,13)(H,9,10,11)

InChI Key

SHUWTJHKFQLZSG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NC

Origin of Product

United States

Preparation Methods

Starting Materials and Core Pyrimidine Formation

The synthesis typically begins with pyrimidine-5-carboxylic acid or its derivatives (esters or acid chlorides). The pyrimidine ring can be constructed via condensation reactions involving amidines and β-dicarbonyl compounds or via cyclization of appropriate precursors.

  • For example, orotic acid (a pyrimidine-5-carboxylic acid derivative) can be converted to acyl chlorides and then to amides, which serve as intermediates for further substitution reactions.

Conversion to the Carboxylic Acid

The carboxylic acid at position 5 is often introduced or preserved as an ester during earlier steps and then hydrolyzed to the acid in the final stages.

  • Ester hydrolysis is typically performed under acidic or basic conditions to yield the free acid.

Detailed Synthetic Methodologies

Zinc Chloride-Catalyzed Three-Component Coupling

A green and efficient method involves a ZnCl₂-catalyzed three-component coupling reaction of substituted amidines, ethoxymethylene derivatives, and ammonium acetate to form substituted pyrimidine carboxylic acid esters, which can be subsequently hydrolyzed.

Reaction Conditions:

Component Amount / Ratio Conditions
Ethyl 2-(ethoxymethylene)acetoacetate 1 eq Reflux in ethanol
Methyl carbamimidothioate (or amidine derivative) 1 eq Presence of triethylamine
Triethylamine 1 eq Stirring under reflux 48 h
Solvent Ethanol Reflux

Outcome: The reaction yields 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester with good yield (~81%) which can be further modified to introduce the methylamino and ethyl groups.

Nucleophilic Aromatic Substitution (S_NAr) of Dichloropyrimidines

Starting from dichloropyrimidine derivatives, regioselective substitution at position 2 with methylamine introduces the methylamino group. Position 4 substitution with ethylamine or ethyl-containing nucleophiles can be achieved similarly.

  • This method allows for modular synthesis of various substituted pyrimidines by selecting appropriate amines.

Ester Hydrolysis and Amide Coupling

After introducing the substituents, ester hydrolysis is performed to convert the ester to the carboxylic acid. This is followed by amide coupling if needed to introduce further substituents or functional groups.

  • Hydrolysis conditions: Aqueous acid or base, mild heating.
  • Coupling agents: Standard peptide coupling reagents or carbodiimides, depending on the substrate.

Green Chemistry Approaches

Recent advancements include greener synthesis methods such as:

  • Microwave-assisted synthesis.
  • Mechanochemical methods (mortar-pestle grinding).
  • Use of green solvents.

These methods provide shorter reaction times (3–30 min), higher yields (80–96%), and milder conditions without generating harmful waste.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Pyrimidine ring formation Amidines + ethoxymethylene acetoacetate + ZnCl₂ catalyst Substituted pyrimidine ester 80–85 Reflux in ethanol, 24–48 h
Nucleophilic substitution at 2-position Methylamine, S_NAr conditions 2-(Methylamino)pyrimidine derivative 70–90 Regioselective substitution
Introduction of 4-ethyl group Alkylation or use of ethyl-substituted precursors 4-Ethyl substituted pyrimidine intermediate Variable May require multi-step synthesis
Ester hydrolysis Acidic or basic aqueous conditions 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid >90 Final conversion to acid
Optional amide coupling Coupling agents (e.g., carbodiimides) Amide derivatives (if applicable) Variable For further functionalization

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 4-ethyl-2-(methylamino)pyrimidine-5-carboxylic acid with similar compounds:

Compound Name Substituents (Positions) Molecular Weight Key Functional Traits Biological/Physicochemical Properties
This compound 4-Ethyl, 2-Methylamino, 5-Carboxylic acid 209.23 g/mol* Enhanced lipophilicity; hydrogen-bond donor Not explicitly reported; inferred bioactivity
2-(Methylamino)pyrimidine-5-carboxylic acid 2-Methylamino, 5-Carboxylic acid 167.15 g/mol Smaller substituents; higher polarity Potential kinase inhibitor scaffold
4-Methyl-2-morpholin-4-pyrimidine-5-carboxylic acid 4-Methyl, 2-Morpholine, 5-Carboxylic acid 255.27 g/mol Bulky morpholine group; reduced solubility Plant growth inhibition at 0.01–0.05%
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 4-Chloro, 2-Methylthio, 5-Ethyl ester 260.75 g/mol Electrophilic chloro group; ester pro-drug Precursor for substitution reactions
AMPCE (4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester) 4-Amino, 2-Methylsulfanyl, 5-Ethyl ester 241.29 g/mol ESIPT capability due to donor-acceptor groups Protein kinase inhibitor applications

*Calculated based on molecular formula (C₉H₁₃N₃O₂).

Physicochemical Properties

  • Solubility: The ethyl group in the target compound likely reduces aqueous solubility compared to unsubstituted analogs (e.g., 2-(methylamino)pyrimidine-5-carboxylic acid).

Biological Activity

4-Ethyl-2-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_12N_4O_2, with a molecular weight of approximately 196.22 g/mol. The compound features an ethyl group and a methylamino group attached to the pyrimidine ring, which influences its biological interactions.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to other pyrimidine derivatives, indicating potential anti-inflammatory properties . The specific mechanisms by which this compound exerts its effects remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with structurally related compounds reveal that modifications in the substituents can significantly affect potency against various biological targets. For instance, related compounds have shown varying IC50 values against COX enzymes, which can guide future synthesis efforts .

CompoundStructureIC50 (μM)Target
This compoundStructureTBDCOX Enzymes
Compound AStructure0.04 ± 0.01COX-2
Compound BStructureTBDVarious

Biological Activity Insights

  • Anti-inflammatory Activity : Early research has shown that this compound exhibits significant anti-inflammatory potential through inhibition of COX enzymes. This aligns with findings from similar pyrimidine derivatives .
  • Cytotoxic Effects : Although specific cytotoxicity data for this compound is limited, related pyrimidine derivatives have demonstrated substantial activity against various cancer cell lines, suggesting that further exploration could reveal similar properties for this compound .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in inflammatory pathways positions it as a candidate for therapeutic development in treating conditions characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological significance of pyrimidine derivatives:

  • Study on COX Inhibition : A study demonstrated that certain pyrimidine derivatives effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests a promising avenue for developing new anti-inflammatory agents based on the structure of this compound .
  • Cytotoxicity Screening : Related compounds have been screened against various cancer cell lines, revealing notable cytotoxic effects. Such findings underscore the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

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